N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1226433-99-3) is a synthetic small-molecule piperidine-1,4-dicarboxamide derivative featuring a 3-chloro-4-fluorophenyl substituent at the N4 carboxamide position and a thiophen-2-ylmethyl substituent at the N1 carboxamide position. Its molecular formula is C₁₈H₁₉ClFN₃O₂S with a molecular weight of 395.88 g/mol.

Molecular Formula C18H19ClFN3O2S
Molecular Weight 395.88
CAS No. 1226433-99-3
Cat. No. B2448291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
CAS1226433-99-3
Molecular FormulaC18H19ClFN3O2S
Molecular Weight395.88
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NCC3=CC=CS3
InChIInChI=1S/C18H19ClFN3O2S/c19-15-10-13(3-4-16(15)20)22-17(24)12-5-7-23(8-6-12)18(25)21-11-14-2-1-9-26-14/h1-4,9-10,12H,5-8,11H2,(H,21,25)(H,22,24)
InChIKeyJMHUKVLWUIKENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1226433-99-3): Structural Classification and Baseline Properties


N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1226433-99-3) is a synthetic small-molecule piperidine-1,4-dicarboxamide derivative featuring a 3-chloro-4-fluorophenyl substituent at the N4 carboxamide position and a thiophen-2-ylmethyl substituent at the N1 carboxamide position. Its molecular formula is C₁₈H₁₉ClFN₃O₂S with a molecular weight of 395.88 g/mol . The compound belongs to the broader class of piperidine dicarboxamide chemical probes and screening library compounds, with structurally characterized analogs reported in the context of CPS1 allosteric inhibition, RORγt antagonism, and kinase inhibition programs . However, no primary pharmacological characterization data—including target engagement, biochemical IC₅₀ values, cellular potency, selectivity profiles, or in vivo pharmacokinetic parameters—have been identified in the public domain for this specific compound as of the evidence cutoff date.

Why N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide Cannot Be Interchanged with Structural Analogs


Within the piperidine-1,4-dicarboxamide chemotype, even subtle substitution variations at the N1 and N4 positions can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) data for closely related series demonstrate that replacing the 3-chloro-4-fluorophenyl motif with a 4-methoxyphenyl, 4-sulfamoylbenzyl, or 4-morpholinophenyl group can shift biochemical IC₅₀ values by an order of magnitude or more, redirect target selectivity across kinase, GPCR, and epigenetic enzyme families, and markedly affect aqueous solubility and metabolic stability . Furthermore, the thiophen-2-ylmethyl substituent at the N1 position has been shown to contribute to binding affinity in certain target contexts (e.g., PI5P4Kγ inhibition), where its replacement with furan-2-ylmethyl or benzyl groups reduces potency . Consequently, procurement or experimental substitution of 1226433-99-3 with any superficially similar piperidine dicarboxamide—even those sharing the N1-thiophen-2-ylmethyl or N4-(3-chloro-4-fluorophenyl) substructure—cannot be assumed to yield equivalent biological outcomes without direct comparative data. The absence of publicly available quantitative characterization for this specific compound further amplifies the risk of unvalidated substitution.

Quantitative Differentiation Evidence for N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide: Current Evidence Status


Evidence Gap: No Publicly Available Target Engagement or Biochemical Potency Data for 1226433-99-3

A comprehensive search of primary research literature, patents (including US20090306048 and related piperidine carboxamide filings), authoritative databases (PubChem, ChEMBL, BindingDB, PDB), and reputable vendor technical datasheets (Life Chemicals, EvitaChem) yielded no quantitative target engagement, biochemical IC₅₀, Kd, or Ki data for CAS 1226433-99-3 [1]. This compound appears to be a screening library member offered by Life Chemicals (Catalog F5901-0171) without accompanying pharmacological characterization. The closest structurally characterized analogs for which quantitative data exist include: (i) N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, with reported cytotoxicity IC₅₀ of 5.2 µM against MCF-7 breast cancer cells ; (ii) N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, with reported antiproliferative activity against prostate cancer cell lines ; and (iii) N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide (TAK-659), a clinical-stage dual SYK/FLT3 inhibitor . No direct head-to-head comparison data between 1226433-99-3 and any of these analogs could be located.

Medicinal Chemistry Chemical Biology Drug Discovery

Structural Differentiation: The 3-Chloro-4-Fluorophenyl Pharmacophore vs. Common N4 Substituents in Piperidine-1,4-Dicarboxamide Series

The N4-(3-chloro-4-fluorophenyl) substituent in 1226433-99-3 represents a specific halogenation pattern that can influence target binding through halogen bonding, hydrophobic packing, and electronic modulation of the pendant anilide ring. In structurally distinct chemotypes, the 3-chloro-4-fluorophenyl motif has been associated with potent kinase inhibition: for example, N6-(1-acryloylpiperidin-4-yl)-N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine (a covalent EGFR inhibitor) displays an IC₅₀ of 19.5 nM against EGFR [1], and BIBU1361 (containing the same 3-chloro-4-fluorophenyl substructure on a pyrimido[5,4-d]pyrimidine scaffold) is a characterized EGFR/HER2 inhibitor . Within the piperidine-1,4-dicarboxamide series specifically, the closest characterized N4 variants are: 3-chloro-4-methoxyphenyl (CAS 1226439-76-4, electron-donating OCH₃ replacing electron-withdrawing F), 3-fluoro-4-methylphenyl (CAS 1226429-69-1, reversed fluoro/methyl pattern), 4-morpholinophenyl (strongly basic tertiary amine), and 4-sulfamoylbenzyl (hydrogen-bond donor/acceptor). The 3-chloro-4-fluorophenyl pattern uniquely combines a meta electron-withdrawing chlorine with a para electron-withdrawing fluorine, predicted to lower the anilide NH pKa and modulate hydrogen-bond donor strength relative to all listed comparators, though experimental confirmation is absent.

Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Evidence Gap: No Selectivity, ADME/Tox, or In Vivo Data to Differentiate 1226433-99-3 from Piperidine-1,4-Dicarboxamide Analogs

No selectivity profiling, CYP inhibition, hERG liability, plasma protein binding, metabolic stability, permeability, solubility, or in vivo pharmacokinetic/pharmacodynamic data were identified for CAS 1226433-99-3 in any public database, patent, or publication [1][2]. In contrast, chemically enabled piperidine-1,4-dicarboxamide probes such as H3B-120 (CPS1 inhibitor, IC₅₀ = 1.5 µM, Ki = 1.4 µM) and H3B-193 have published selectivity and structural biology data, including co-crystal structures (PDB 6UEL) confirming allosteric binding modes [3]. The absence of analogous characterization for 1226433-99-3 means that claims regarding off-target risk, in vivo tolerability, or translational potential cannot be substantiated. Users evaluating this compound for target-specific applications must commission de novo selectivity and ADME profiling.

Drug Discovery ADME Selectivity Profiling

Recommended Research Application Scenarios for N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide (CAS 1226433-99-3)


Screening Library Member for Phenotypic or Target-Based High-Throughput Screens Requiring Novel Piperidine-1,4-Dicarboxamide Chemotypes

Given its unique dual-halogenated N4 substituent and thiophene-containing N1 moiety, 1226433-99-3 is appropriate for inclusion in diversity-oriented or target-focused screening libraries where structural novelty is prioritized over pre-existing pharmacological annotation. The compound's substructure—combining a 3-chloro-4-fluorophenyl anilide with a thiophen-2-ylmethyl urea-like carboxamide—is not represented among known bioactive piperidine-1,4-dicarboxamides, making it a candidate for identifying novel target-ligand interactions in unbiased screening campaigns [1]. Users should note that hit validation will require de novo potency, selectivity, and mechanism-of-action characterization.

SAR Exploration of N4 Substituent Effects on Target Engagement Within Piperidine-1,4-Dicarboxamide Lead Series

For medicinal chemistry programs optimizing N4 substituents on a piperidine-1,4-dicarboxamide core scaffold (e.g., CPS1, kinase, or epigenetic target programs), 1226433-99-3 serves as a specific SAR probe representing the 3-chloro-4-fluorophenyl variant. Its procurement alongside the 3-chloro-4-methoxyphenyl (CAS 1226439-76-4) and 3-fluoro-4-methylphenyl (CAS 1226429-69-1) analogs would enable systematic evaluation of halogen electronic effects (electron-withdrawing vs. electron-donating para substituents) on biochemical potency and selectivity within a matched molecular pair analysis framework [2]. This application assumes the existence of an established in-house biochemical assay for the target of interest.

Computational Chemistry and Molecular Docking Studies Leveraging the Unique Halogenation Pattern

The 3-chloro-4-fluorophenyl motif offers distinct halogen-bonding and hydrophobic interaction potential that can be exploited in structure-based drug design campaigns. Computational chemists may utilize 1226433-99-3 as a docking query to explore binding pose hypotheses in target active sites where halogen-aromatic or halogen-hydrogen bond donor interactions are predicted to contribute to affinity . The compound's InChI Key (JMHUKVLWUIKENQ-UHFFFAOYSA-N) and SMILES string are publicly available, facilitating its use in virtual screening and pharmacophore modeling workflows.

Quote Request

Request a Quote for N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.